
Ruxolitinib sulfate
概要
説明
It is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, which are characterized by the abnormal activation of the JAK-STAT pathway . This compound has shown significant clinical activity and has been approved for various therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruxolitinib sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the formation of the sulfate salt to enhance the compound’s solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Ruxolitinib sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
科学的研究の応用
Myelofibrosis
Ruxolitinib is approved for the treatment of intermediate or high-risk myelofibrosis. Clinical trials have demonstrated its efficacy in reducing spleen size and alleviating symptoms associated with the disease.
Clinical Data Summary:
Polycythemia Vera
For patients with polycythemia vera who are intolerant to hydroxyurea, ruxolitinib provides a critical treatment option. Studies indicate that it effectively manages hematocrit levels and reduces symptom burden.
Key Findings:
- In clinical settings, ruxolitinib has shown a significant reduction in hematocrit levels compared to traditional therapies.
- Long-term follow-up has indicated sustained efficacy with manageable safety profiles .
Graft-Versus-Host Disease
Ruxolitinib has been approved for treating steroid-refractory acute graft-versus-host disease in patients aged 12 years and older, showing promising results in improving patient outcomes.
Case Studies:
- A study involving pediatric patients demonstrated a significant response rate with ruxolitinib compared to historical controls, leading to improved survival rates .
Topical Applications
The topical formulation of ruxolitinib is indicated for atopic dermatitis and vitiligo:
- Atopic Dermatitis : Clinical trials have shown that ruxolitinib cream can lead to significant improvements in skin lesions and overall quality of life.
- Vitiligo : Ruxolitinib is the first FDA-approved drug for repigmentation in vitiligo patients, with studies reporting notable repigmentation results .
Safety and Side Effects
While ruxolitinib is generally well-tolerated, it is associated with certain side effects, including:
- Cytopenias (low blood cell counts)
- Increased risk of infections
- Liver enzyme elevations
Monitoring protocols are essential to manage these risks effectively during treatment .
作用機序
Ruxolitinib sulfate exerts its effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to abnormal cell proliferation and survival. The compound specifically targets the ATP-binding site of JAK1 and JAK2, making it highly effective in conditions characterized by JAK-STAT pathway dysregulation .
類似化合物との比較
Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used primarily for rheumatoid arthritis.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis and COVID-19.
Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.
Uniqueness
Ruxolitinib sulfate is unique due to its high selectivity for JAK1 and JAK2, with minimal off-target effects on other kinases. This selectivity contributes to its efficacy and safety profile in treating myeloproliferative neoplasms and other conditions .
生物活性
Ruxolitinib sulfate is a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, which play crucial roles in cytokine signaling and hematopoiesis. This compound has been primarily developed for the treatment of myelofibrosis and polycythemia vera, both of which are types of myeloproliferative neoplasms. The following sections detail its biological activity, pharmacodynamics, clinical efficacy, and case studies.
Ruxolitinib exerts its effects by inhibiting the JAK-STAT signaling pathway, which is vital for the transduction of signals from various cytokines. By blocking JAK1 and JAK2, ruxolitinib reduces the phosphorylation of signal transducer and activator of transcription (STAT) proteins, leading to decreased expression of pro-inflammatory cytokines. This mechanism results in:
- Inhibition of cell proliferation : Ruxolitinib induces apoptosis in malignant cells.
- Reduction in pro-inflammatory cytokines : It lowers plasma levels of cytokines such as IL-6 and TNF-α, which are often elevated in myelofibrosis patients .
Pharmacokinetics
Ruxolitinib is well absorbed with a bioavailability of approximately 95% and is highly protein-bound (97% to albumin). The compound undergoes extensive hepatic metabolism primarily via CYP3A4, with renal excretion being the main route for its metabolites. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 95% |
Volume of distribution | 53-65 L |
Terminal elimination half-life | ~3 hours |
Major metabolites | M18, M16, M27 |
The pharmacological activity of its metabolites contributes significantly to its overall efficacy .
Myelofibrosis
Ruxolitinib has shown substantial clinical benefits in patients with myelofibrosis. In Phase III trials:
- Spleen Volume Reduction : Approximately 42% of patients experienced a ≥35% reduction in spleen volume at week 24 compared to only 1% in the placebo group (P<0.0001) .
- Total Symptom Score Improvement : A ≥50% improvement in total symptom score (TSS) was achieved by 46% of ruxolitinib-treated patients versus 5% in the placebo group (P<0.0001) .
Case Studies
- Case Study on Efficacy : In a study involving patients with advanced myelofibrosis, ruxolitinib treatment led to a rapid reduction in spleen size and improvement in quality of life metrics. Patients reported significant relief from symptoms such as fatigue and abdominal discomfort .
- Adverse Effects : While ruxolitinib is effective, it is associated with dose-dependent cytopenias, particularly anemia and thrombocytopenia. Monitoring blood counts is essential during treatment .
Additional Applications
Ruxolitinib has also been studied for its potential use in other conditions such as metastatic breast cancer. A Phase II study indicated that ruxolitinib could reduce the activity of JAK/STAT-induced genes, suggesting broader therapeutic applications beyond hematological malignancies .
特性
CAS番号 |
1092939-16-6 |
---|---|
分子式 |
C17H20N6O4S |
分子量 |
404.4 g/mol |
IUPAC名 |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid |
InChI |
InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1 |
InChIキー |
LGJWVXWQCTZSGC-XFULWGLBSA-N |
SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
異性体SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
正規SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
同義語 |
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。